molecular formula C9H19ClO3S B13480018 3-(Hexyloxy)propane-1-sulfonyl chloride

3-(Hexyloxy)propane-1-sulfonyl chloride

Cat. No.: B13480018
M. Wt: 242.76 g/mol
InChI Key: ICDGFRIGFYWZIY-UHFFFAOYSA-N
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Description

3-(Hexyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a propane chain, which is further substituted with a hexyloxy group (-O-C6H13). This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hexyloxy)propane-1-sulfonyl chloride can be synthesized through the reaction of 3-(hexyloxy)propanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction is as follows:

3-(Hexyloxy)propanol+Chlorosulfonic acid3-(Hexyloxy)propane-1-sulfonyl chloride+HCl\text{3-(Hexyloxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 3-(Hexyloxy)propanol+Chlorosulfonic acid→3-(Hexyloxy)propane-1-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonating agents. These reactions are carried out in suitable solvents, such as dichloromethane or chloroform, to facilitate the reaction and improve yield. The reaction mixture is typically cooled to control the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Hexyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Dichloromethane, chloroform, and other non-polar solvents are typically used to dissolve the reactants and facilitate the reaction.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or phenols.

    Sulfonylureas: Formed by the reaction with ureas.

Scientific Research Applications

3-(Hexyloxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, including surfactants and detergents.

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride (MsCl): A simpler sulfonyl chloride with a methyl group instead of a hexyloxy group.

    Tosyl chloride (TsCl): Contains a toluene group attached to the sulfonyl chloride.

    Ethanesulfonyl chloride: Similar structure but with an ethyl group instead of a hexyloxy group.

Uniqueness

3-(Hexyloxy)propane-1-sulfonyl chloride is unique due to the presence of the hexyloxy group, which imparts different physical and chemical properties compared to simpler sulfonyl chlorides

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

3-hexoxypropane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-2-3-4-5-7-13-8-6-9-14(10,11)12/h2-9H2,1H3

InChI Key

ICDGFRIGFYWZIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCCS(=O)(=O)Cl

Origin of Product

United States

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